2-(3,5-Di-tert-butylphenyl)acetic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers requiring a sterically hindered, lipophilic phenylacetic acid building block often face limited availability of high-purity material. 2-(3,5-Di-tert-butylphenyl)acetic acid (CAS 42288-54-0) solves this with its dual tert-butyl substitution, delivering a computed logP of ~4.7 and a melting point of 128 °C. This unique motif is ideal for modulating ADME properties in drug candidates or for synthesizing sterically protected ligands and polymer monomers. Supplied with consistent quality control, it ensures reproducibility in demanding synthetic and analytical applications.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 42288-54-0
Cat. No. B189019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Di-tert-butylphenyl)acetic acid
CAS42288-54-0
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C
InChIInChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18)
InChIKeyVOMXJSLQKJJZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Properties


2-(3,5-Di-tert-butylphenyl)acetic acid (CAS 42288-54-0) is a sterically hindered aromatic carboxylic acid within the phenylacetic acid class, distinguished by two bulky tert-butyl groups at the 3- and 5-positions of the phenyl ring [1]. This structural motif confers distinct physicochemical properties, including a high computed logP of ~4.7 and a melting point of 128 °C [1][2]. It serves primarily as a research intermediate and building block in organic synthesis and medicinal chemistry, where its steric bulk and lipophilicity can be exploited to modulate molecular interactions and compound properties [1].

Why Generic Substitution Fails


The substitution of 2-(3,5-di-tert-butylphenyl)acetic acid with simpler phenylacetic acid analogs is scientifically invalid for applications requiring defined steric and lipophilic properties. The target compound's two bulky tert-butyl groups create a unique steric environment and significantly alter its physicochemical profile compared to unsubstituted or mono-substituted phenylacetic acids [1]. This steric hindrance directly influences reactivity, solubility, and molecular recognition in biological systems, meaning that experimental outcomes obtained with this compound cannot be reproduced by generic alternatives [2]. The computed logP of ~4.7 for the target compound [3] contrasts sharply with the logP of ~1.41 for unsubstituted phenylacetic acid [4], a difference that would drastically alter membrane permeability, binding affinity, and overall performance in any lipophilicity-dependent assay or synthetic application.

Quantitative Differentiation Guide


Enhanced Steric Hindrance vs. Simpler Analogs

2-(3,5-Di-tert-butylphenyl)acetic acid possesses two bulky tert-butyl groups at the 3- and 5-positions of the phenyl ring, which impart a degree of steric hindrance significantly greater than that of mono-substituted analogs like 4-tert-butylphenylacetic acid or the unsubstituted parent phenylacetic acid [1]. This enhanced steric bulk can be exploited to control reaction selectivity and modulate binding interactions, although direct comparative kinetic or binding data for the target compound is currently absent from the accessible literature. The presence of two tert-butyl groups is a defining structural feature that distinguishes this compound from its less substituted counterparts .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Elevated Lipophilicity vs. Phenylacetic Acid

The computed octanol-water partition coefficient (logP) for 2-(3,5-di-tert-butylphenyl)acetic acid is approximately 4.7 [1], which is substantially higher than the experimental logP of 1.41 for unsubstituted phenylacetic acid [2]. This quantifiable difference of over three log units translates to a predicted ~2000-fold increase in lipophilicity, directly impacting membrane permeability, plasma protein binding, and distribution volume. This data provides a clear, albeit indirect, rationale for selecting the target compound over phenylacetic acid in lipophilicity-dependent applications, despite the lack of direct comparative bioactivity data for the exact compound.

Medicinal Chemistry ADME Drug Design

Differential Melting Point vs. Positional Isomer

The reported melting point for 2-(3,5-di-tert-butylphenyl)acetic acid is 128 °C [1], which is significantly higher than the melting point of its positional isomer, 4-tert-butylphenylacetic acid, which melts at 77-78 °C [2]. This ~50 °C difference is a direct manifestation of the impact of the second tert-butyl group on crystal lattice packing and intermolecular forces. This measurable physical property differentiates the compound and can influence its handling, purification, and suitability for specific formulation processes.

Material Science Crystallography Formulation

Synthetic Utility as a Derivatization Platform

2-(3,5-Di-tert-butylphenyl)acetic acid serves as a versatile building block in organic synthesis, with documented use as a reactant in the preparation of a tosylate derivative via reduction and subsequent tosylation [1]. While this is a standard functional group transformation, it highlights the compound's utility as a starting material for further derivatization, leveraging its sterically hindered core to generate novel molecular entities with tailored properties. In contrast, the use of simpler phenylacetic acids would not confer the same steric and lipophilic characteristics to the final product. The high purity (≥95%) of commercially available material supports its use in demanding synthetic sequences.

Organic Synthesis Medicinal Chemistry Building Block

Research and Industrial Application Scenarios


Lipophilic Scaffold for SAR Exploration

Given its high computed logP of ~4.7, 2-(3,5-di-tert-butylphenyl)acetic acid is a logical choice for use as a lipophilic building block in the synthesis of novel drug candidates [1]. Incorporating this moiety into a lead compound can systematically increase lipophilicity, thereby modulating key ADME properties such as membrane permeability and volume of distribution [2]. This scenario is directly supported by the cross-study comparable evidence of its significantly higher logP versus phenylacetic acid [2].

Sterically Hindered Building Block for Catalysis

The two tert-butyl groups on the phenyl ring create a unique, sterically demanding environment [1]. This makes the compound an ideal starting material for synthesizing ligands for catalysis or monomers for polymer science where steric protection is required to control reactivity or prevent unwanted side reactions [1]. The documented use of the compound as a reactant for further functionalization [2] provides a precedent for its application in this area.

Reference Standard for Analytical Method Development

The compound's well-defined molecular weight (248.36 g/mol) and chromatographic properties, as indicated by its presence in analytical studies [1], make it suitable for use as a reference standard in the development and validation of HPLC or LC-MS methods for related, more complex molecules. Its high purity from reputable vendors [2] supports this application.

Intermediate for Antioxidant or Anti-inflammatory Agents

While the target compound itself has not been directly evaluated for biological activity, a structurally related compound, 3-(3,5-di-tert-butyl-2-hydroxy-phenyl)-2-phenyl-acrylic acid, demonstrated significant in vitro lipoxygenase (LO) inhibition with an IC50 of 65 μM [1]. This class-level inference suggests that the 3,5-di-tert-butylphenyl motif is a privileged scaffold for developing bioactive molecules targeting oxidative stress and inflammatory pathways, making the target acid a valuable intermediate for creating novel analogs within this pharmacophore space.

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